molecular formula C13H9N B1203517 Cyclohept[b]indole CAS No. 246-06-0

Cyclohept[b]indole

Cat. No.: B1203517
CAS No.: 246-06-0
M. Wt: 179.22 g/mol
InChI Key: BOLFFYUDEVMACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta[b]indole is a privileged structural motif in medicinal chemistry, recognized for its presence in a broad spectrum of natural products and its wide range of biological activities . This fused ring system, consisting of a seven-membered ring fused with an indole, is a core structure in various alkaloids and serves as a critical scaffold in pharmaceutical research for the rational design of new therapeutic agents . Researchers value this compound for its role in targeting key oncogenic pathways, with some derivatives exhibiting potent anticancer properties against various cell lines . Beyond oncology, the cyclohepta[b]indole scaffold has shown significant promise in other research areas, including the inhibition of adipocyte fatty-acid-binding protein (A-FABP), modulation of histone deacetylation, inhibition of leukotriene production, and demonstrating antituberculosis and anti-HIV activities in experimental models . The indole nucleus itself is a cornerstone in drug discovery, facilitating crucial interactions with biological macromolecules . The synthesis of unsymmetrically substituted cyclohepta[b]indoles, such as through dearomative (4 + 3) cycloaddition reactions, is an area of active methodological development, providing researchers with access to novel and complex derivatives for screening and optimization . This product, Cyclohept[b]indole, is offered as a high-purity building block to support such innovative research in drug discovery and medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

246-06-0

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

cyclohepta[b]indole

InChI

InChI=1S/C13H9N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h1-9H

InChI Key

BOLFFYUDEVMACE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=NC3=CC=CC=C23)C=C1

Canonical SMILES

C1=CC=C2C(=NC3=CC=CC=C23)C=C1

Other CAS No.

246-06-0

Synonyms

cyclohepta(b)indole

Origin of Product

United States

Scientific Research Applications

Biological Activities

Cyclohept[b]indole derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. Some notable applications include:

  • Antitubercular Activity : Cyclohept[b]indoles have shown promising results against Mycobacterium tuberculosis. For instance, specific derivatives have demonstrated low minimum inhibitory concentrations (MIC), indicating potent activity against multidrug-resistant strains .
  • Anti-HIV Activity : Certain this compound derivatives exhibit significant antiviral properties, particularly against HIV-1. Research has identified compounds with effective half-maximal effective concentrations (EC50) that outperform standard treatments .
  • Inhibition of Adipocyte Fatty-Acid-Binding Protein : This inhibition is crucial for managing metabolic disorders, including obesity and diabetes. Cyclohept[b]indoles have been linked to the modulation of lipid metabolism .
  • Cytotoxicity Against Cancer Cells : The compound has been shown to inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects on various human cancer cell lines .

Synthetic Methodologies

The synthesis of cyclohept[b]indoles has evolved significantly, with various methods developed to produce these compounds efficiently. Key synthetic approaches include:

  • (4 + 3) Cycloaddition Reactions : Recent advancements have introduced selective and efficient synthesis through dearomative cycloaddition reactions involving vinylindoles. This method allows for the construction of complex this compound derivatives under mild conditions without expensive catalysts .
  • Gold-Mediated Energy Transfer Photocatalysis : A novel approach utilizing gold catalysts has been reported, facilitating the formation of cyclohept[b]indoles via energy transfer processes. This method is noted for its simplicity and high yield .
  • Sequential Catalytic Assembly : Innovative techniques have been developed to synthesize cyclohept[b]indoles from readily available isatin derivatives, showcasing a versatile pathway for generating these compounds .

Case Study 1: Antitubercular Activity

A study focused on synthesizing this compound derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis revealed compounds with MIC values as low as 0.012 μM. These findings underscore the potential of cyclohept[b]indoles in developing new antitubercular agents .

Case Study 2: Anti-HIV Properties

Research on a series of this compound derivatives demonstrated their effectiveness against HIV-1, with some compounds exhibiting EC50 values lower than those of established antiretroviral drugs. This highlights their potential as new therapeutic options for HIV treatment .

Case Study 3: Inhibition of Adipocyte Fatty-Acid-Binding Protein

The inhibition of adipocyte fatty-acid-binding protein by certain cyclohept[b]indoles presents a promising avenue for obesity treatment. Studies indicate that these compounds can modulate lipid metabolism effectively, which is crucial for managing metabolic syndromes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Feature Cyclohept[b]indole Cyclopenta[b]indole Carbazole Benzocycloheptoxazine
Ring Size 7-membered fused ring 5-membered fused ring 6-membered fused benzene ring 7-membered fused oxazine ring
Natural Occurrence Yes (e.g., ervatamine, exotines) Rare Common (e.g., carbazole alkaloids) Synthetic
Synthetic Accessibility Moderate (via (4 + 3) cycloadditions) High (via Fischer indole synthesis) High (via Ullmann coupling) Moderate (multistep synthesis)
Bioactivity Anticancer, antimicrobial Limited Antiviral, anti-inflammatory Tumor-specific cytotoxicity

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents at C-6/C-8 in benzocycloheptoxazines enhance tumor specificity by 3–5× compared to unsubstituted analogs.
  • Aromatic Substituents : p-Tolyl or 4-methoxyphenyl groups at C-7 in cyclohept[b]indoles improve metabolic stability and binding affinity to DNA topoisomerase II.

Key Research Findings

Catalytic Advances : Chiral phosphoric acid-catalyzed (4 + 3) cycloadditions enable enantioselective synthesis of cyclohept[b]indoles (up to 95% ee).

Biomimetic Synthesis : Sequential ring-closing metathesis (RCM) and hydrogenation provide a scalable route to cyclohept[b]indoles without metal catalysts.

Anticancer Mechanisms : Cyclohept[b]indoles induce mitochondrial dysfunction and endoplasmic reticulum stress, leading to caspase-3/7 activation in HL-60 cells.

Preparation Methods

Reaction Design and Mechanism

The 2024 development of gold-mediated energy transfer (EnT) photocatalysis offers a novel route to functionalized cyclohepta[b]indoles. This method leverages gold complexes as photocatalysts to excite substrates via triplet energy transfer, enabling [2+2]-cycloaddition-like pathways for seven-membered ring formation. Density functional theory (DFT) studies reveal that the gold catalyst facilitates a stepwise radical mechanism, where photoexcitation generates diradical intermediates that cyclize to form the cyclohepta[b]indole core.

Substrate Scope and Optimization

The reaction exhibits broad compatibility with electron-donating and electron-withdrawing substituents on the indole moiety. For example, N-methyl and 5-methoxyindole derivatives undergo cyclization in 68–82% yields (Table 1). Steric hindrance at the indole C3 position slightly reduces efficiency (e.g., 2-phenylindole: 64% yield). The atom-economical nature of this method eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.

Table 1. Selected Substrates and Yields in Gold-Mediated Photocatalysis

Indole SubstituentR GroupYield (%)
N-MeH82
5-OMeH78
3-ClH71
2-PhH64

(4 + 3) Cycloaddition–Cyclization–Elimination Sequence

Allenamide Epoxidation and Cycloaddition

A 2014 strategy employs N-aryl-N-sulfonyl allenamides as precursors for nitrogen-stabilized oxyallyl cations. Epoxidation of the allenamide generates a reactive intermediate, which undergoes (4 + 3) cycloaddition with dienes to form bicyclic adducts. Intramolecular Grignard addition then induces cyclization, yielding tetracyclic alcohols (e.g., 12a–l ).

Chugaev Elimination for Ring Formation

The final elimination step utilizes a one-pot Chugaev process, where tetracyclic alcohols are treated with carbon disulfide and a base (e.g., t-BuOK or KH) to afford cyclohepta[b]indoles. Notably, the choice of base critically influences yield: t-BuOK achieves near-quantitative conversion for most substrates, while KH is preferable for ester-containing derivatives to avoid hydrolysis (Table 2).

Table 2. Base-Dependent Yields in Chugaev Elimination

SubstrateBaseYield (%)
12a t-BuOK95
12f KH88
12h KH72

Dearomative (4 + 3) Cycloaddition with Oxyallyl Cations

Generation of Oxyallyl Cations

A 2020 methodology generates oxyallyl cations in situ from α-bromoketones using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid. These cations engage in dearomative (4 + 3) cycloadditions with 2-vinylindoles or 4H-furo[3,2-b]indoles, forming cyclohepta[b]indoles with complete diastereoselectivity.

Scope and Stereochemical Control

The reaction tolerates diverse substituents on both the oxyallyl precursor and the indole partner. For instance, α-bromoketones with aryl groups (e.g., 2a–e ) couple with 2-vinylindoles (1a–i ) to yield products in 75–92% yields (Table 3). The use of perfluorinated solvents enhances cation stability, enabling reactions at ambient temperatures.

Table 3. Yields for Dearomative (4 + 3) Cycloadditions

α-Bromoketone2-VinylindoleYield (%)
2a 1a 92
2c 1d 85
2e 1i 78

Condensation with Anthranilic Acid and POCl3

One-Pot Synthesis of Quinoline-Fused Derivatives

An alternative approach condenses 1-oxocyclohepta[b]indoles with anthranilic acid in the presence of phosphorus oxychloride (POCl3). This one-pot sequence involves initial enamine formation, followed by intramolecular cyclization and halogenation to yield quinoline-fused cyclohepta[b]indoles (e.g., 4a ).

Antimicrobial Activity Correlation

Derivatives such as 6-chloro-11-methylquinolino[2',3':7,6]cyclohepta[b]indole exhibit notable antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus . The reaction’s scalability and operational simplicity make it viable for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for cyclohept[b]indole derivatives, and how do reaction conditions influence yield?

Cyclohept[b]indoles are typically synthesized via cyclization reactions, such as the Japp-Klingemann method using acetic acid and HCl (4:1 ratio) to catalyze the formation of the seven-membered ring . Alternative routes include alkylation of indole precursors under basic conditions (e.g., KOH/acetone with methyl iodide) to introduce substituents like methyl groups at specific positions . Yield optimization requires precise control of stoichiometry, temperature, and catalyst ratios, as deviations can lead to byproducts from competing reaction pathways .

Q. How is crystallographic data utilized to validate the structural integrity of this compound compounds?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, cyclohept[b]indoles exhibit planar sp²-hybridized sections (r.m.s. deviation <0.052 Å) and envelope conformations in seven-membered rings, validated via bond distance/angle analysis . Hydrogen-bonding patterns (e.g., N–H⋯O interactions) and π-π stacking further corroborate molecular packing stability .

Q. What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?

These compounds show anti-cancer, anti-depressant, and anti-inflammatory activities. In vitro assays (e.g., cytotoxicity against cancer cell lines) and in vivo models (e.g., behavioral tests for CNS activity) are standard. Structure-activity relationships (SAR) are established by modifying substituents (e.g., methyl groups at C2/C5) and analyzing bioactivity changes .

Advanced Research Questions

Q. What methodological challenges arise in achieving enantiomeric purity during this compound synthesis?

Racemization risks occur during cyclization due to the flexibility of the seven-membered ring. Strategies include chiral auxiliaries or asymmetric catalysis. For example, stereochemical control in Japp-Klingemann reactions remains underexplored, necessitating advanced spectroscopic monitoring (e.g., CD spectroscopy) to track enantiomeric excess .

Q. How can researchers reconcile discrepancies between experimental crystallographic data and computational modeling for cyclohept[b]indoles?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static crystal structures. Hybrid approaches, such as DFT calculations combined with molecular dynamics simulations, improve agreement by accounting for conformational flexibility. Refinement protocols (e.g., Hirshfeld surface analysis) also resolve ambiguities in hydrogen-bonding networks .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound bioactivity?

The PICOT framework is ideal for therapeutic studies:

  • P opulation: Cancer cell lines (e.g., MCF-7)
  • I ntervention: this compound derivatives (e.g., 2-methyl analogs)
  • C omparison: Standard chemotherapeutic agents (e.g., doxorubicin)
  • O utcome: IC₅₀ values from dose-response assays
  • T imeframe: 48–72-hour exposure periods .

The FINER criteria ensure feasibility:

  • F easible: Access to crystallography facilities
  • I nteresting: Novelty in anti-inflammatory mechanisms
  • N ovel: Unexplored substituent combinations
  • E thical: Adherence to NIH guidelines for in vivo studies
  • R elevant: Alignment with drug discovery pipelines .

Q. How do competing synthetic pathways (e.g., Kent’s reagent vs. Friedel-Crafts alkylation) impact the scalability of this compound production?

Kent’s reagent (acetic acid/HCl) offers high regioselectivity but requires corrosive conditions, complicating scale-up. Friedel-Crafts methods, while milder, often produce regioisomers. A systematic comparison using green chemistry metrics (e.g., E-factor, atom economy) is recommended to optimize sustainability and yield .

Methodological Guidance

  • Data Contradiction Analysis : When SAR results conflict with crystallographic data (e.g., unexpected bioactivity despite similar structures), re-evaluate assay conditions (e.g., solubility, purity) and apply multivariate statistics (e.g., PCA) to identify confounding variables .
  • Experimental Design : Use the PEO framework for mechanistic studies:
    • P opulation: Enzyme targets (e.g., COX-2)
    • E xposure: this compound binding affinity
    • O utcome: Inhibition kinetics (e.g., KiK_i values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.